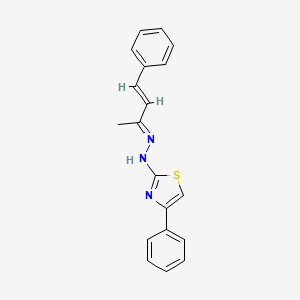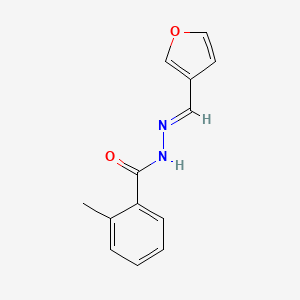![molecular formula C29H29BrN4 B5814774 1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as PPEP and is classified as a hydrazone derivative.
Mécanisme D'action
The mechanism of action of PPEP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. PPEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. PPEP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPEP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPEP has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, PPEP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPEP is its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of PPEP is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of PPEP. One of the future directions is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of PPEP in more detail to better understand its biological activity. Additionally, future studies could focus on improving the solubility of PPEP in aqueous solutions to make it easier to work with in lab experiments.
Conclusion:
In conclusion, PPEP is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases. While PPEP has several advantages, such as its wide range of biological activities, it also has limitations, such as its low solubility in aqueous solutions. Nevertheless, there are several future directions for the study of PPEP, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of PPEP involves the reaction of 1-(4-pentylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
PPEP has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. PPEP has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-pentylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4/c1-3-4-6-9-22-12-14-23(15-13-22)21(2)33-34-28-20-27(24-10-7-5-8-11-24)31-29(32-28)25-16-18-26(30)19-17-25/h5,7-8,10-20H,3-4,6,9H2,1-2H3,(H,31,32,34)/b33-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGYJDNGFMWBA-QNKGDIEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)



